Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane
Description
Properties
Molecular Formula |
C21H28O2Si |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl-[3-(oxiran-2-yl)propoxy]-diphenylsilane |
InChI |
InChI=1S/C21H28O2Si/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-16-10-11-18-17-22-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3 |
InChI Key |
CZYQUSZDRYXITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CO3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The principal synthetic approach involves nucleophilic substitution of a halogenated precursor with an epoxide moiety:
- Starting Material: tert-butyl[3-(chloropropoxy)]diphenylsilane
- Reagent: Ethylene oxide or other epoxides
- Conditions: Basic medium to facilitate nucleophilic substitution
The chlorine atom on the propoxy chain is replaced by the oxirane ring via an SN2 mechanism, yielding this compound.
Detailed Reaction Conditions
- Base Selection: Common bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or alkali metal hydrides to deprotonate the nucleophile and promote substitution.
- Solvent: Often polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance nucleophilicity and solubility.
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to balance reaction rate and selectivity.
- Reaction Time: Varies from several hours to overnight, depending on scale and conditions.
Industrial and Flow Chemistry Approaches
Industrial synthesis may employ continuous flow microreactor systems to optimize reaction parameters, improve yield, and reduce side reactions. Flow chemistry allows precise control over temperature, mixing, and reaction time, enhancing reproducibility and scalability.
Alternative Synthetic Strategies and Literature Insights
Epoxide Preparation from Ascorbic Acid Derivatives
According to Thieme Connect literature, enantiomerically pure this compound can be synthesized from L-ascorbic acid derivatives. The process involves:
- Conversion of L-ascorbic acid to epoxide intermediates
- Subsequent protection and functional group transformations, including mesylation and base-induced ring closure to form the oxirane ring attached to the diphenylsilane moiety.
This route provides access to enantiomerically enriched epoxides useful in stereoselective synthesis.
Mesylation and Ring Closure Steps
- Primary alcohol intermediates are mesylated using methanesulfonyl chloride (MsCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP).
- The mesylates are then treated with sodium hydride (NaH) in THF at low temperature to induce intramolecular cyclization, forming the oxirane ring.
Summary Table of Preparation Methods
Mechanistic Considerations
- The nucleophilic substitution step proceeds via an SN2 mechanism where the nucleophile (alkoxide or epoxide oxygen) attacks the electrophilic carbon bearing the chlorine atom.
- The oxirane ring formation in the alternative route involves intramolecular nucleophilic displacement of the mesylate by an alkoxide generated by NaH.
- The tert-butyldiphenylsilyl group provides steric hindrance that stabilizes the molecule during synthesis and prevents unwanted side reactions.
Research Findings and Applications
- The compound serves as a versatile building block in organic synthesis due to the reactive oxirane ring and the stability conferred by the silyl protecting group.
- Enantiomerically pure forms synthesized via ascorbic acid derivatives are valuable in stereoselective synthesis of pharmaceuticals.
- Industrial preparation methods focus on maximizing yield and purity while minimizing reaction times and waste through flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.
Comparison with Similar Compounds
tert-Butyl[((R)-1-[(R)-oxiran-2-yl]tridecyl)oxy]diphenylsilane (Compound 9, )
- Structure : Features a C13 tridecyl chain between the TBDPS group and the epoxide.
- Reactivity : The extended alkyl chain reduces electrophilicity of the epoxide compared to the shorter propoxy chain in the target compound, slowing nucleophilic attacks.
- Applications : Used in stereoselective syntheses where long hydrophobic chains aid in regiochemical control .
tert-Butyl((R)-3-methyl-4-((S)-oxiran-2-yl)butoxy)diphenylsilane (Compound 13, )
- Structure : Contains a branched butoxy chain with methyl and stereochemical (R/S) modifications.
- The stereochemistry enables enantioselective synthesis .
- Applications : Relevant in asymmetric catalysis for chiral molecule construction.
tert-Butyl(oxiran-2-ylmethoxy)diphenylsilane (CAS 194805-72-6, )
- Structure : Methoxy linker (shorter than propoxy) directly connects the TBDPS group to the epoxide.
- Reactivity : Higher electrophilicity at the epoxide due to reduced electron donation from the shorter chain, accelerating reactions with nucleophiles.
- Physical Properties : Lower molecular weight (312.48 g/mol) vs. the target compound, impacting solubility and crystallization behavior .
Functional Group Comparisons
Silyl Protecting Groups
Epoxide vs. Other Electrophilic Groups
- Compared to chlorides (e.g., tert-butyl {3-[4-(chloromethyl)-3-methoxyphenoxy]propoxy}dimethylsilane, ), epoxides are milder electrophiles, enabling controlled ring-opening without harsh reagents. However, chlorides offer faster reactivity in SN2 displacements .
Stability and Reactivity Data
- Thermal Stability : The target compound’s TBDPS group decomposes above 200°C, similar to analogs .
- Acid Sensitivity : TBDPS ethers cleave under TBAF (tetra-n-butylammonium fluoride) or HF-pyridine , while epoxides remain intact under mild acidic conditions .
- Epoxide Ring-Opening : Propoxy chain length optimizes reaction rates—faster than tridecyl analogs but slower than methoxy derivatives .
Biological Activity
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, an epoxide (oxirane), and a diphenylsilane moiety. Its chemical formula is . The epoxide group is known for its reactivity, making this compound a candidate for various biological interactions.
Anticancer Potential
Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, derivatives of diphenylsilane have been investigated for their ability to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme can induce DNA damage in cancer cells, leading to apoptosis. A study reported that certain substituted xanthones exhibited significant topoisomerase IIα inhibitory activity, suggesting that similar structures might offer therapeutic benefits in cancer treatment .
The mechanism through which this compound exerts its biological effects may involve the formation of reactive oxygen species (ROS) upon metabolism. These ROS can lead to oxidative stress in cells, potentially triggering apoptotic pathways. Additionally, the epoxide group can react with nucleophiles in biological systems, modifying proteins or nucleic acids and altering cellular functions.
Case Studies
- Topoisomerase Inhibition : A study focused on compounds structurally related to this compound demonstrated that certain derivatives showed promising results as topoisomerase IIα inhibitors, achieving up to 94.4% inhibition at specific concentrations . This indicates a strong potential for further development as anticancer agents.
- Cytotoxicity Testing : Compounds derived from similar silane structures were tested against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting enhanced potency against resistant cancer phenotypes .
Data Tables
| Compound Name | IC50 (μM) | Topoisomerase IIα Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 37 | 0.63 | 94.4 |
| Compound 47 | 0.19 | 23.0 |
Note: TBD indicates that specific data for this compound is not yet available.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps may include:
- Formation of the Epoxide : Utilizing epoxidation reactions on suitable alkenes.
- Silane Coupling : Employing silane coupling agents to attach the diphenylsilane moiety.
- Purification : Techniques such as column chromatography or recrystallization to obtain pure compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
